N1,N10-Bis(p-coumaroyl)spermidine belongs to the class of hydroxycinnamic acid derivatives, specifically coumaroylspermidines. These compounds are characterized by the presence of spermidine, a polyamine, acylated with coumaric acid units. They are commonly found in plants like Brassica campestris L. [] and bee pollen. [, ] While research primarily focuses on other coumaroylspermidines like tri-p-coumaroyl spermidine, N1,N10-Bis(p-coumaroyl)spermidine, with its two coumaroyl units, likely shares similar biological activities and properties.
N1,N10-Bis(p-coumaroyl)spermidine is primarily sourced from plants, particularly from species like Prunus mume (Japanese apricot) and Carthamus tinctorius (safflower) where it has been identified as a significant metabolite. It belongs to the broader class of polyamines, which are organic compounds that play critical roles in cellular functions, including cell growth, differentiation, and stress responses. The compound's molecular formula is with a molecular weight of approximately 431.54 g/mol .
The synthesis of N1,N10-Bis(p-coumaroyl)spermidine typically involves the condensation reaction between spermidine and p-coumaric acid. This reaction can be catalyzed by specific enzymes known as acyltransferases, which facilitate the transfer of acyl groups from p-coumaric acid to the amino groups of spermidine.
N1,N10-Bis(p-coumaroyl)spermidine features a unique molecular structure characterized by:
The compound exhibits significant structural complexity due to its polyamine backbone combined with aromatic phenolic components. The UV-visible spectrum shows absorption maxima that shift based on the configuration of the p-coumaroyl groups, indicating potential applications in photonic materials .
N1,N10-Bis(p-coumaroyl)spermidine participates in various chemical reactions typical of polyamines and phenolic compounds:
Mass spectrometry has been employed to analyze fragmentation patterns during these reactions, revealing specific ions corresponding to the cleavage at N1 or N10 positions .
The mechanism of action for N1,N10-Bis(p-coumaroyl)spermidine involves its interaction with biological systems:
Research indicates that polyamine derivatives like N1,N10-Bis(p-coumaroyl)spermidine can modulate gene expression related to stress responses in plants and may have implications for human health through dietary intake .
The physical properties of N1,N10-Bis(p-coumaroyl)spermidine include:
N1,N10-Bis(p-coumaroyl)spermidine has several notable applications:
N1,N10-Bis(p-coumaroyl)spermidine is systematically named according to IUPAC conventions as (E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide [2] [7]. This nomenclature precisely defines the molecular architecture: a central spermidine moiety (N-(3-aminopropyl)butane-1,4-diamine) acylated at its terminal nitrogen atoms (N¹ and N¹⁰) with trans-4-coumaric acid (4-hydroxycinnamic acid) units. The molecular formula is C₂₅H₃₁N₃O₄, corresponding to a molecular weight of 437.53 g/mol [1] [2] [7]. The canonical SMILES notation (C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)OO) further specifies the atomic connectivity and stereochemistry [2] [3]. The InChIKey (QYBCBMVQSCJMSA-VOMDNODZSA-N) uniquely encodes the stereoisomeric configuration, confirming the trans (E) geometry about both coumaroyl double bonds [2] [7].
Table 1: Fundamental Chemical Identifiers of N1,N10-Bis(p-coumaroyl)spermidine
Property | Value |
---|---|
IUPAC Name | (E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide |
Molecular Formula | C₂₅H₃₁N₃O₄ |
Molecular Weight | 437.53 g/mol |
CAS Registry Number | 114916-05-1 |
Canonical SMILES | C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O |
InChIKey | QYBCBMVQSCJMSA-VOMDNODZSA-N |
The stereochemistry of N1,N10-Bis(p-coumaroyl)spermidine is defined by the configuration of the alkenyl bonds within its coumaroyl subunits. Naturally occurring isolates predominantly exhibit the thermodynamically stable E (trans) configuration at both double bonds, as evidenced by chromatographic behavior and spectroscopic analysis [2] [5]. However, studies on related tri-coumaroylspermidine analogs reveal significant stereochemical complexity. Photoisomerization under UV light (365 nm) can generate multiple Z (cis) isomers, resulting in complex mixtures [4]. Intriguingly, certain biological environments exhibit a preference for specific stereoisomers. For instance, anthers of Prunus mume (Japanese apricot tree) accumulate tri-coumaroylspermidine isomers with an unusual preference for the (ZZZ)-configuration, attributed to stabilizing intramolecular interactions that overcome the inherent thermodynamic instability of Z-alkenes [4]. This suggests that while the E,E-isomer is standard for the bis-coumaroylated derivative, environmental factors or specific enzymes could potentially stabilize Z-configured analogs.
Comprehensive spectroscopic characterization provides definitive identification of N1,N10-Bis(p-coumaroyl)spermidine:
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR spectra exhibit diagnostic signals: Coumaroyl protons display characteristic olefinic doublets near δ 7.50 ppm (d, J ≈ 15.5 Hz, H-α) and δ 6.30 ppm (d, J ≈ 15.5 Hz, H-β) for each E-configured coumaroyl unit, confirming the trans double bonds. Aromatic protons appear as two doublets integrating for 4H each around δ 7.40 ppm (H-2', H-6') and δ 6.80 ppm (H-3', H-5'). The methylene protons of the spermidine linker resonate as complex multiplets between δ 1.50-3.50 ppm. Amide N-H protons are observed near δ 8.20-8.40 ppm (t, CONH) [3] [7]. ¹³C NMR spectra confirm carbonyl carbons at δ ~166.0 ppm (CONH), olefinic carbons at δ ~145.0 ppm (C-α) and δ ~115.0-125.0 ppm (C-β), aromatic carbons between δ 115.0-160.0 ppm, and aliphatic spermidine carbons at δ 25.0-50.0 ppm [3].
Mass Spectrometry (MS):High-resolution mass spectrometry (HRMS) shows a prominent [M+H]⁺ ion at m/z 438.5390, consistent with the molecular formula C₂₅H₃₁N₃O₄ [3] [7]. Major fragmentation pathways involve cleavage of the amide bonds, yielding characteristic ions such as m/z 293 [M+H - coumaroyl]⁺, m/z 177 [p-coumaroyl+H]⁺ (C₉H₇O₂), and m/z 147 [spermidine - H₂N(CH₂)₃NH₂ + H]⁺ [3] [6]. These fragments provide essential structural confirmation of the spermidine backbone and the coumaroyl appendages.
Ultraviolet-Visible (UV-Vis) Spectroscopy:The chromophore is dominated by the conjugated coumaroyl systems, exhibiting strong absorption maxima (λₘₐₓ) in the UV region near 310 nm, attributed to the π→π* transitions of the extended E-cinnamoyl systems. A shoulder or weaker band around 290 nm may also be present. The phenolic hydroxyl groups contribute to a slight solvatochromic shift, but the spectrum is primarily defined by the conjugated alkenes [4] [7].
Table 2: Key Spectroscopic Signatures of N1,N10-Bis(p-coumaroyl)spermidine
Technique | Key Signals/Parameters | Structural Assignment |
---|---|---|
¹H NMR | δ 7.50 (d, J=15.5 Hz, 2H); δ 6.30 (d, J=15.5 Hz, 2H) | H-α, H-β (trans coumaroyl) |
δ 7.40 (d, J=8.6 Hz, 4H); δ 6.80 (d, J=8.6 Hz, 4H) | H-2',6' & H-3',5' (aromatic) | |
δ 3.10-3.50 (m, 8H); δ 1.50-1.80 (m, 6H) | Spermidine chain methylenes | |
δ 8.20-8.40 (t, 2H) | Amide N-H | |
¹³C NMR | δ ~166.0 | Amide Carbonyls |
δ ~145.0 (CH); δ ~115.0-125.0 (CH) | Olefinic Carbons (C-α, C-β) | |
δ 160.0 (C); δ 130.0 (C); δ 125.0-116.0 (CH) | Aromatic Carbons | |
δ 45.0-25.0 | Spermidine Methylene Carbons | |
MS (ESI+) | m/z 438.5390 [M+H]⁺ | Molecular Ion |
m/z 293 [M+H - C₉H₇O₂]⁺ | Loss of one coumaroyl moiety | |
m/z 177 [C₉H₉O₂]⁺ (p-coumaroyl+H) | Protonated p-coumaric acid | |
UV-Vis (MeOH) | λₘₐₓ ~310 nm (ε > 20,000 L·mol⁻¹·cm⁻¹) | π→π* transition (conjugated E-alkene) |
Shoulder ~290 nm | Aromatic transition |
Computational chemistry studies, particularly on related tri-coumaroylspermidines, reveal that non-canonical intramolecular interactions play a crucial role in stabilizing specific conformations and potentially influencing the relative stability of E/Z isomers. Ab initio molecular orbital calculations demonstrate significant stabilization energy contributions from:
Table 3: Computational Modeling Insights into Intramolecular Interactions
Interaction Type | Participating Groups | Key Parameters | Calculated Stabilization Energy | Structural Consequence |
---|---|---|---|---|
CH/π Interaction | Spermidine -CH₂- protons ↔ Coumaroyl phenyl ring π-system | H···π distance: ~2.8-3.2 Å; Angle: ~90° | 1-3 kcal/mol per interaction | Folding of alkyl chain over aromatic rings |
Hydrogen Bonding | Amide C=O (Coumaroyl 1) ↔ Amide N-H (Coumaroyl 2 or Spermidine NH) | O···H distance: ~2.5-3.0 Å; Angle: ~120-180° | 2-5 kcal/mol per bond | Alignment of coumaroyl units |
Coulombic/VDW Forces | Various polar groups and hydrophobic surfaces | Dependent on specific atom pairs and dielectric constant | Variable, additive contribution | Overall compact globular conformation |
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